molecular formula C25H28N4O5S B2791277 N-(2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]oxy}ethyl)-4-(pyrrolidine-1-sulfonyl)benzamide CAS No. 920367-01-7

N-(2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]oxy}ethyl)-4-(pyrrolidine-1-sulfonyl)benzamide

Cat. No.: B2791277
CAS No.: 920367-01-7
M. Wt: 496.58
InChI Key: ZSNVIBOHNVNKSU-UHFFFAOYSA-N
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Description

N-(2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]oxy}ethyl)-4-(pyrrolidine-1-sulfonyl)benzamide is a complex organic compound that belongs to the class of pyridazine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes a pyridazine ring, an ethoxyphenyl group, and a pyrrolidinylsulfonyl moiety, suggests it may have interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]oxy}ethyl)-4-(pyrrolidine-1-sulfonyl)benzamide typically involves multiple steps:

    Formation of the Pyridazine Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or other suitable precursors.

    Introduction of the Ethoxyphenyl Group: This step may involve the use of ethoxyphenyl halides or similar reagents in a nucleophilic substitution reaction.

    Attachment of the Pyrrolidinylsulfonyl Group: This can be done through sulfonylation reactions using pyrrolidine and sulfonyl chlorides.

    Final Coupling: The final step involves coupling the intermediate compounds to form the desired product, often using coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production of such compounds typically involves optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the ethoxyphenyl group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions may target the pyridazine ring or the sulfonyl group, potentially leading to the formation of amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic compounds, while reduction could produce amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways involving pyridazine derivatives.

    Medicine: Potential therapeutic agent for diseases where pyridazine derivatives have shown efficacy, such as cancer or inflammatory conditions.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]oxy}ethyl)-4-(pyrrolidine-1-sulfonyl)benzamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The pyridazine ring may interact with biological macromolecules, modulating their activity. The ethoxyphenyl and pyrrolidinylsulfonyl groups may enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(4-ethoxyphenyl)pyridazin-3-yl)benzamide: Lacks the pyrrolidinylsulfonyl group.

    N-(2-(6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)benzamide: Lacks the pyrrolidinylsulfonyl group.

    N-(2-((6-(4-methoxyphenyl)pyridazin-3-yl)oxy)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide: Has a methoxy group instead of an ethoxy group.

Uniqueness

The presence of the pyrrolidinylsulfonyl group in N-(2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]oxy}ethyl)-4-(pyrrolidine-1-sulfonyl)benzamide may confer unique biological activity and binding properties, distinguishing it from similar compounds.

Properties

IUPAC Name

N-[2-[6-(4-ethoxyphenyl)pyridazin-3-yl]oxyethyl]-4-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N4O5S/c1-2-33-21-9-5-19(6-10-21)23-13-14-24(28-27-23)34-18-15-26-25(30)20-7-11-22(12-8-20)35(31,32)29-16-3-4-17-29/h5-14H,2-4,15-18H2,1H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSNVIBOHNVNKSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN=C(C=C2)OCCNC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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